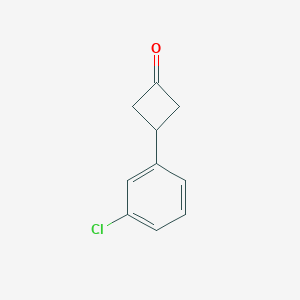

3-(3-Chlorophenyl)cyclobutanone

Description

The exact mass of the compound 3-(3-Chlorophenyl)cyclobutanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Chlorophenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIYPDUURJOKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728967 | |

| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152714-08-4 | |

| Record name | 3-(3-Chlorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152714-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a scaffold that can impart favorable physicochemical properties to bioactive molecules, such as metabolic stability and improved binding affinity. 3-(3-Chlorophenyl)cyclobutanone, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical compounds, where the precise orientation of its constituent parts can significantly influence biological activity.[1] A thorough understanding of its molecular structure and conformational preferences is therefore paramount for rational drug design and development. This guide provides a detailed technical overview of the conformational landscape of 3-(3-Chlorophenyl)cyclobutanone and outlines the experimental and computational methodologies used for its characterization.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often used in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would result in significant angle strain (with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and eclipsing strain between adjacent hydrogen atoms. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low.[3]

The degree of puckering can be described by a puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle has been computationally determined to be around 29.68°.[2]

Conformational Isomers of 3-(3-Chlorophenyl)cyclobutanone

The introduction of a substituent at the 3-position of the cyclobutanone ring leads to the possibility of two distinct puckered conformations: one where the substituent is in a pseudo-axial position and another where it is in a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic interactions.

For 3-(3-Chlorophenyl)cyclobutanone, the two primary conformers are:

-

Axial Conformer: The 3-chlorophenyl group occupies a position roughly perpendicular to the mean plane of the cyclobutane ring.

-

Equatorial Conformer: The 3-chlorophenyl group is positioned more within the mean plane of the ring.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize 1,3-diaxial interactions.[4] A similar principle applies to substituted cyclobutanes, suggesting that the equatorial conformer of 3-(3-Chlorophenyl)cyclobutanone is likely to be the more stable of the two. However, the precise energy difference and the rotational orientation of the chlorophenyl ring relative to the cyclobutane core require detailed experimental or computational analysis.

Below is a diagram illustrating the equilibrium between the axial and equatorial conformers of 3-(3-Chlorophenyl)cyclobutanone.

Caption: Conformational equilibrium of 3-(3-Chlorophenyl)cyclobutanone.

Methodologies for Conformational Analysis

A synergistic approach combining experimental techniques and computational modeling is typically employed to fully characterize the conformational landscape of molecules like 3-(3-Chlorophenyl)cyclobutanone.

Experimental Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientation of atoms and thus the preferred conformation.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of 3-(3-Chlorophenyl)cyclobutanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.

-

1D NMR Spectra Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural information.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons that are close to each other, providing key information about the relative orientation of the chlorophenyl group and the cyclobutane ring protons.

-

-

Data Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) within the cyclobutane ring. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, which in turn depends on the ring puckering.

-

Analyze the NOESY/ROESY spectrum for cross-peaks between the protons of the chlorophenyl ring and the protons on the cyclobutane ring. The presence and intensity of these cross-peaks can differentiate between the axial and equatorial conformers.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium and the energy barrier to ring inversion.[6]

-

2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. If a suitable single crystal of 3-(3-Chlorophenyl)cyclobutanone can be grown, this technique can precisely determine bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the orientation of the 3-chlorophenyl substituent. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial starting point for computational studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of 3-(3-Chlorophenyl)cyclobutanone. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Analysis: Analyze the refined structure to determine key geometric parameters, including:

-

Cyclobutane ring bond lengths and angles.

-

The puckering angle of the cyclobutane ring.

-

The dihedral angle defining the orientation of the 3-chlorophenyl group relative to the cyclobutane ring.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a cornerstone of modern conformational analysis, providing a theoretical framework to complement experimental data.[7][8] DFT can be used to predict the geometries and relative energies of different conformers, the energy barriers for their interconversion, and to simulate spectroscopic data that can be compared with experimental results.

Computational Protocol: DFT Conformational Analysis

-

Initial Structure Generation:

-

Build the 3D structures of the axial and equatorial conformers of 3-(3-Chlorophenyl)cyclobutanone using a molecular modeling software.

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain reasonable starting geometries.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for both conformers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[9]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

-

-

Transition State Search:

-

To determine the energy barrier for ring inversion, locate the transition state structure connecting the axial and equatorial conformers. This is typically a planar or near-planar conformation of the cyclobutane ring.

-

Perform a transition state optimization and frequency calculation to confirm that the structure is a true transition state (i.e., one imaginary frequency corresponding to the ring inversion motion).

-

-

Data Analysis and Comparison with Experiment:

-

Calculate the relative energies (ΔE, ΔH, ΔG) of the axial and equatorial conformers to predict their relative populations at a given temperature.

-

Calculate NMR chemical shifts and coupling constants for the optimized conformers and compare them with the experimental data to validate the computational model and assign the predominant conformation in solution.

-

Visualize the optimized geometries to analyze the puckering of the cyclobutane ring and the orientation of the 3-chlorophenyl group.

-

Caption: Workflow for the conformational analysis of 3-(3-Chlorophenyl)cyclobutanone.

Summary of Key Conformational Parameters

| Parameter | Description | Expected Value/Range for 3-(3-Chlorophenyl)cyclobutanone |

| Puckering Angle (θ) | The dihedral angle defining the deviation from planarity of the cyclobutane ring. | 20° - 35° |

| Axial/Equatorial Energy Difference (ΔG) | The difference in Gibbs free energy between the axial and equatorial conformers. A positive value indicates the equatorial conformer is more stable. | 1 - 5 kcal/mol |

| Ring Inversion Barrier | The energy barrier for the interconversion of the two puckered conformations. | 1 - 3 kcal/mol |

| C-C-C Bond Angles | The internal bond angles of the cyclobutane ring. | 88° - 92° |

| Ar-C-C-C Dihedral Angle | The dihedral angle describing the orientation of the 3-chlorophenyl group relative to the cyclobutane ring. | Dependent on the specific rotational isomer |

Conclusion

The molecular structure and conformational preferences of 3-(3-Chlorophenyl)cyclobutanone are dictated by the inherent puckering of the cyclobutane ring and the steric and electronic effects of the 3-chlorophenyl substituent. A comprehensive understanding of its conformational landscape is essential for its effective application in drug discovery and development. By employing a combination of advanced experimental techniques, such as NMR spectroscopy and X-ray crystallography, and robust computational methods like Density Functional Theory, researchers can elucidate the detailed three-dimensional structure and dynamic behavior of this important synthetic building block. The protocols and conceptual framework provided in this guide offer a clear path for the thorough characterization of 3-(3-Chlorophenyl)cyclobutanone and other substituted cyclobutane derivatives.

References

-

Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link][10][11][12]

-

PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutanone. Retrieved January 19, 2026, from [Link][13]

-

Eguchi, T., Furusawa, A., & Kakehi, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][14]

- Egert, E., & Beck, H. (1987). NMR spectroscopy of cyclobutanes. Magnetic Resonance in Chemistry, 25(11), 934-938.

-

Eguchi, T., Furusawa, A., & Kakehi, A. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 109(4), 635–642. [Link][2]

-

Yang, Z., et al. (2025). Ultrafast photochemistry and electron diffraction for cyclobutanone in the S2 state: Surface hopping with time-dependent density functional theory. ResearchGate. [Link][15]

-

Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 91(14), 3953–3954. [Link][16]

- Abraham, R. J., & Siverns, T. M. (1972). The NMR spectra and conformations of cyclic compounds-V: Proton couplings and chemical shifts in bridged cyclobutanes. Tetrahedron, 28(12), 3015-3024.

-

Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 15996–16040. [Link][17]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202116358. [Link][7]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link][9][18]

-

Lee, P. S., & Lim, C. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1146–1162. [Link][19]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][20]

-

Pal, A. K., Ravi, R., Yadav, K. K., Jaiswal, A., & Kumar, R. (2021). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions. ChemistrySelect, 6(44), 12281-12290. [Link][21]

-

Arumugam, S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131448. [Link][8]

-

Wang, C., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link][22]

-

Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 475-491. [Link][5]

- Yadav, A. R., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure, 1319, 139580.

-

Wikipedia. (n.d.). Cyclobutanone. Retrieved January 19, 2026, from [Link][23]

- Zheng, J., Liu, S., Zhang, Y., & Huang, X. (2022). The crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, C25H23ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 505-507.

-

Chong, H.-L. (2003). Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. RIT Scholar Works. [Link][6]

- Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 42(31), 5353-5355.

-

LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link][4]

-

SpectraBase. (n.d.). Cyclobutanone. Retrieved January 19, 2026, from [Link][24]

Sources

- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. auremn.org.br [auremn.org.br]

- 6. "Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobu" by Hing-Lun Chong [repository.rit.edu]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Puckering the Planar Landscape of Fragments:Design and Synthesis of a 3D Cyclobutane Fragment Library - White Rose Research Online [eprints.whiterose.ac.uk]

- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - 3-(3-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 24. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(3-Chlorophenyl)cyclobutanone is a substituted cyclobutanone derivative with significant potential as a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique molecular architecture, which combines a strained four-membered ring with a chlorinated aromatic moiety, imparts a distinct reactivity profile that is of considerable interest to the scientific community. This guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chlorophenyl)cyclobutanone, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar small molecules, ensuring scientific integrity and reproducibility.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its scientific exploration. This section details the key identifiers and bulk properties of 3-(3-Chlorophenyl)cyclobutanone.

Chemical Identity

-

IUPAC Name: 3-(3-chlorophenyl)cyclobutan-1-one

-

CAS Number: 152714-08-4[1]

-

Molecular Formula: C₁₀H₉ClO[1]

-

Molecular Weight: 180.63 g/mol [1]

-

Chemical Structure:

Physicochemical Data

A compilation of the known and predicted physical properties of 3-(3-Chlorophenyl)cyclobutanone is presented in Table 1. For comparative purposes, data for the parent compound, cyclobutanone, is also included. The substitution of a 3-chlorophenyl group is expected to significantly increase the boiling point and density relative to the unsubstituted cyclobutanone due to increased molecular weight and intermolecular forces.

| Property | 3-(3-Chlorophenyl)cyclobutanone | Cyclobutanone (for comparison) | Source(s) |

| Physical State | Liquid (at ambient temperature) | Colorless liquid | [1] |

| Boiling Point | 289.4 ± 40.0 °C (Predicted) | 99 °C | [2] |

| Melting Point | Not available | -50.9 °C | [1] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | 0.938 g/mL at 25 °C | [2] |

| Solubility | Lipophilic, soluble in organic solvents such as ethanol and methanol. | Soluble in organic solvents, limited solubility in water. | [1] |

| Purity (Commercial) | Typically ~95% | > 96.0 % (GC) | [1] |

| Purification | Recrystallization from ethanol or methanol (>98% purity achievable) | Distillation | [1] |

Spectroscopic Characterization: A Predictive and Methodological Approach

Direct experimental spectral data for 3-(3-Chlorophenyl)cyclobutanone is not extensively available in the public domain. Therefore, this section provides a detailed predictive analysis of its expected spectral features based on the known characteristics of its constituent functional groups and data from analogous compounds, such as 3-phenylcyclobutanone.[1][3] This is followed by robust, step-by-step protocols for acquiring this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 3-(3-Chlorophenyl)cyclobutanone is expected to exhibit distinct signals corresponding to the aromatic and cyclobutane protons.

-

Aromatic Protons (Ar-H): Four protons on the 3-chlorophenyl ring are anticipated to appear in the downfield region, typically between δ 7.0 and 7.4 ppm . Due to the meta-substitution pattern, a complex multiplet is expected.

-

Cyclobutane Protons:

-

The single proton at the C3 position (methine, -CH-Ar) is expected to be a multiplet in the range of δ 3.5 - 4.0 ppm , shifted downfield due to the deshielding effect of the adjacent aromatic ring.

-

The four protons on the C2 and C4 positions (methylene, -CH₂-C=O and -CH₂-CH-) will likely appear as complex multiplets between δ 2.5 and 3.5 ppm . The protons adjacent to the carbonyl group will be further downfield.

-

The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl is expected in the highly deshielded region of δ 205 - 215 ppm .

-

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 120 - 145 ppm ). The carbon bearing the chlorine atom (C-Cl) will be in the range of δ 130-135 ppm , while the carbon attached to the cyclobutane ring (C-C) will be in the range of δ 140-145 ppm .

-

Cyclobutane Carbons:

-

The C3 carbon (methine, -CH-Ar) is predicted to be around δ 35 - 45 ppm .

-

The C2 and C4 carbons (methylene) are expected to resonate in the range of δ 40 - 50 ppm .

-

Figure 2. Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its structural elucidation and confirmation.

Under electron ionization (EI) conditions, 3-(3-Chlorophenyl)cyclobutanone is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 180 , with a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

-

Key Fragmentations:

-

Loss of CO (m/z 28) to give a fragment at m/z 152 .

-

Loss of C₂H₄ (ethene, m/z 28) via retro-[2+2] cycloaddition to yield a fragment at m/z 152 .

-

Cleavage of the cyclobutane ring can lead to various smaller fragments. The chlorophenyl cation at m/z 111 is also a likely fragment.

-

Figure 3. Workflow for GC-MS analysis.

Synthesis and Reactivity Insights

3-(3-Chlorophenyl)cyclobutanone serves as a valuable intermediate in organic synthesis. Its reactivity is largely dictated by the strained cyclobutanone ring and the electronic properties of the 3-chlorophenyl substituent. Common synthetic routes to this and similar compounds include [2+2] cycloadditions and ring expansions. [1]The presence of the carbonyl group allows for a wide range of transformations, including nucleophilic additions, reductions, and α-functionalization. The strained four-membered ring can also participate in ring-opening and rearrangement reactions, providing access to a diverse array of molecular scaffolds.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-(3-Chlorophenyl)cyclobutanone, integrating known data with predictive analysis based on sound chemical principles. The detailed experimental protocols offer a robust framework for the characterization of this and other small organic molecules, ensuring the generation of high-quality, reproducible data. As a versatile synthetic building block, a thorough understanding of the properties of 3-(3-Chlorophenyl)cyclobutanone is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

References

-

3-Phenylcyclobutanone | C10H10O | CID 142963. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. Retrieved January 19, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved January 19, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 19, 2026, from [Link]

-

3-(3-chlorophenyl)cyclobutanone (C10H9ClO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved January 19, 2026, from [Link]

-

The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Acquiring 1 H and 13 C Spectra. (2018, September 28). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of 3-(3-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Chlorophenyl)cyclobutanone is a versatile chemical intermediate whose stereochemistry is of paramount importance in the synthesis of pharmacologically active compounds.[1] The presence of a stereogenic center at the C3 position of the cyclobutane ring gives rise to a pair of enantiomers, which can exhibit distinct biological activities. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and enantiomeric resolution of 3-(3-Chlorophenyl)cyclobutanone, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in their pharmacological and toxicological profiles.[2] Therefore, the ability to synthesize and isolate single enantiomers is often crucial for the development of safe and effective drugs. 3-(3-Chlorophenyl)cyclobutanone, with its chiral center, serves as a key building block for more complex chiral molecules, making the understanding and control of its stereochemistry essential.[1]

Molecular Structure and Stereochemical Features

3-(3-Chlorophenyl)cyclobutanone, with the chemical formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol , features a cyclobutanone ring substituted with a 3-chlorophenyl group.[1][3][4] The carbon atom to which the chlorophenyl group is attached is a stereogenic center, leading to the existence of (R)- and (S)-enantiomers.

Caption: Structure of 3-(3-Chlorophenyl)cyclobutanone with the stereocenter indicated by C*.

Synthesis of Racemic 3-(3-Chlorophenyl)cyclobutanone

The synthesis of racemic 3-(3-Chlorophenyl)cyclobutanone can be achieved through various synthetic routes. A common approach involves a [2+2] cycloaddition reaction.[1][5]

Protocol: [2+2] Photocycloaddition

-

Reactant Preparation: A solution of 3-chlorocinnamic acid or its ester derivative and an appropriate alkene is prepared in a suitable solvent (e.g., acetonitrile).

-

Photoreaction: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., -15°C to 23°C).[5]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the racemic 3-(3-Chlorophenyl)cyclobutanone.

Causality: The photochemical [2+2] cycloaddition is an efficient method for constructing the four-membered cyclobutane ring.[5] The choice of alkene and reaction conditions can influence the yield and diastereoselectivity of the reaction.

Enantiomeric Resolution and Asymmetric Synthesis

Given the importance of single enantiomers in drug development, the separation of the racemic mixture or the direct synthesis of a single enantiomer is a critical step.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.[6]

Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of racemates.[7]

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Analysis: The racemic mixture of 3-(3-Chlorophenyl)cyclobutanone is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: The separated enantiomers are detected using a UV detector. The enantiomeric excess (ee) can be determined from the peak areas of the two enantiomers.

| Parameter | Value/Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Table 1: Example Chiral HPLC Method Parameters.

Causality: The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase. The formation of transient diastereomeric complexes with different stabilities leads to different retention times for the two enantiomers.

Caption: Workflow for Chiral HPLC Separation.

Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly, often with higher efficiency than resolution methods. Several strategies can be employed for the asymmetric synthesis of chiral cyclobutanes.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[8]

-

Chiral Catalysts: A chiral catalyst can be used to create a chiral environment that favors the formation of one enantiomer over the other.[9] This can include metal-based catalysts or organocatalysts. Recent advancements have shown the utility of chiral lithium amides for the desymmetrization of 3-substituted cyclobutanones.

-

Enzyme-Catalyzed Reactions: Enzymes can be highly enantioselective catalysts for a variety of transformations.

Protocol: Asymmetric [2+2] Cycloaddition using a Chiral Catalyst

-

Catalyst Preparation: A chiral catalyst, for instance, a complex of a transition metal with a chiral ligand, is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: The prochiral starting materials (e.g., a substituted alkene and a ketene) are added to a solution of the chiral catalyst in an appropriate solvent.

-

Reaction Conditions: The reaction is carried out under optimized conditions of temperature and concentration to maximize enantioselectivity.

-

Work-up and Analysis: After the reaction is complete, the catalyst is removed, and the product is purified. The enantiomeric excess of the product is determined by chiral HPLC or other suitable methods.

Causality: The chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer, thus leading to an enantiomerically enriched product.

Pharmacological Relevance

While specific data on the differential activity of 3-(3-Chlorophenyl)cyclobutanone enantiomers is not extensively published, it is a common theme in medicinal chemistry that enantiomers of a chiral drug have different pharmacological profiles. For instance, derivatives of similar structures, such as 3-(chlorophenyl)-pyrrolidine-2,5-diones, have been investigated for their anticonvulsant and antinociceptive activities, where stereochemistry would be expected to play a critical role.[10]

Conclusion

The stereochemistry of 3-(3-Chlorophenyl)cyclobutanone is a critical consideration for its application in the synthesis of chiral pharmaceuticals. This guide has provided a detailed overview of its synthesis, stereochemical properties, and methods for obtaining enantiomerically pure forms. A thorough understanding of these principles and techniques is essential for researchers and scientists working in the field of drug discovery and development.

References

-

PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles. Retrieved from [Link]

-

ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. Retrieved from [Link]

-

Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. Retrieved from [Link]

-

PubMed. (2010). Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]

-

PubMed. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

-

Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Fluorophenyl)cyclobutanone. Retrieved from [Link]

Sources

- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(3-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. biosynth.com [biosynth.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-(3-Chlorophenyl)cyclobutanone

An In-depth Technical Guide to the Spectroscopic Profile of 3-(3-Chlorophenyl)cyclobutanone

Abstract

3-(3-Chlorophenyl)cyclobutanone (CAS No. 152714-08-4) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutical compounds and novel materials.[1] Its unique molecular architecture, which combines a strained four-membered ring with a substituted aromatic moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to a scarcity of directly published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive but robust analytical profile. This approach not only serves as a vital reference for the identification and quality control of 3-(3-Chlorophenyl)cyclobutanone but also explains the causal relationships between its structure and its spectral characteristics, offering valuable insights for researchers in organic synthesis and drug development.

Molecular Structure and Spectroscopic Implications

3-(3-Chlorophenyl)cyclobutanone is a disubstituted cyclobutanone with the molecular formula C₁₀H₉ClO and a molecular weight of approximately 180.63 g/mol .[1][2] The structure's key features for spectroscopic analysis are:

-

A cyclobutanone ring : This strained four-membered cyclic ketone dictates specific behaviors in IR (high-frequency C=O stretch) and MS (susceptibility to retro-cycloaddition).

-

A 3-chlorophenyl group : This aromatic substituent introduces characteristic signals in NMR (aromatic proton and carbon regions) and IR (aromatic stretches and bends) and influences fragmentation patterns in MS through its isotopic signature (³⁵Cl/³⁷Cl).

The interplay between these two components defines the molecule's overall spectroscopic profile.

Figure 1: Molecular structure of 3-(3-Chlorophenyl)cyclobutanone with atom numbering.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing critical information about the functional groups present.[3] The analysis of 3-(3-chlorophenyl)cyclobutanone's IR spectrum is centered on identifying the characteristic absorptions of its ketone and aromatic components.

Predicted IR Absorption Profile

The key diagnostic bands are predicted as follows:

-

Carbonyl (C=O) Stretch: The most intense and defining absorption. For cyclobutanone, the ring strain increases the s-character of the exocyclic bonds, forcing the C=O stretching frequency higher than that of acyclic ketones (typically ~1715 cm⁻¹). This band is expected to appear in the 1720-1700 cm⁻¹ region.[1]

-

Aromatic C-H Stretch: These vibrations occur at frequencies just above the sp³ C-H region, typically appearing as a group of weaker bands in the 3100-3000 cm⁻¹ range.[4]

-

Aliphatic C-H Stretch: The C-H bonds of the cyclobutane ring will produce strong absorptions in the 3000-2850 cm⁻¹ region.[5]

-

Aromatic C=C Stretch: The vibrations of the phenyl ring typically result in two to three moderate to sharp bands in the 1600-1450 cm⁻¹ range.[3]

-

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic bands in the fingerprint region. For a meta-disubstituted (1,3-substituted) ring, strong absorptions are expected in the 900-675 cm⁻¹ range, which are highly diagnostic.[4]

-

C-Cl Stretch: This vibration typically produces a moderate to strong band in the fingerprint region, expected around 800-600 cm⁻¹ .

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Structural Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | =C-H bonds of the phenyl ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | C-H bonds of the cyclobutane ring |

| Carbonyl C=O Stretch | 1720 - 1700 | Strong, Sharp | Ketone C=O in a four-membered ring |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp | Carbon-carbon bonds in the phenyl ring |

| Aliphatic CH₂ Bend | ~1450 | Medium | Scissoring vibration of cyclobutane methylenes |

| Aromatic C-H Bend (OOP) | 900 - 675 | Strong | Out-of-plane bending for meta-substitution |

| C-Cl Stretch | 800 - 600 | Medium to Strong | Carbon-chlorine bond |

Table 1: Predicted Infrared (IR) spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone.

Standard Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for liquid or solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a single drop of neat 3-(3-Chlorophenyl)cyclobutanone (which is a liquid at room temperature) directly onto the ATR crystal.[1] If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks and compare them to the predicted values for structural confirmation.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

-

Aromatic Protons (δ 7.5-7.2 ppm): The 3-chlorophenyl group will exhibit four distinct signals in the aromatic region, appearing as complex multiplets. The proton at the C2' position (ortho to the cyclobutane and ortho to the chlorine) will likely be a singlet or a narrow triplet. The other three protons will show coupling patterns consistent with a meta-substituted ring.

-

Methine Proton (H3, δ ~3.8-3.5 ppm): The proton on the carbon bearing the phenyl group (C3) will be significantly deshielded and will appear as a multiplet (a quintet if all couplings were equal) due to coupling with the four adjacent methylene protons.

-

Methylene Protons (H2/H4, δ ~3.4-3.0 ppm): The four methylene protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will appear as complex, overlapping multiplets. Their proximity to the electron-withdrawing carbonyl group results in their downfield shift.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-Ar (Aromatic) | 7.5 - 7.2 | m | 4H | Four distinct signals for the substituted phenyl ring. |

| H3 (Methine) | 3.8 - 3.5 | m (quintet-like) | 1H | Deshielded by the adjacent aromatic ring. |

| H2, H4 (Methylene) | 3.4 - 3.0 | m | 4H | Complex, overlapping multiplets due to diastereotopicity. |

Table 2: Predicted ¹H NMR spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone (referenced to TMS, in CDCl₃).

Predicted ¹³C NMR Spectrum

The molecule possesses 10 carbon atoms, but due to symmetry in the cyclobutane ring relative to the substituent, 8 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C1, δ >200 ppm): The ketone carbonyl carbon is the most deshielded signal in the spectrum, expected well downfield.

-

Aromatic Carbons (δ 145-125 ppm): Six distinct signals are predicted. The carbon bearing the chlorine (C3') will be in the ~135 ppm region. The ipso-carbon attached to the cyclobutane ring (C1') will be around ~142 ppm. The other four CH carbons will appear between 130 and 125 ppm.

-

Methylene Carbons (C2/C4, δ ~45 ppm): The two equivalent methylene carbons adjacent to the carbonyl are deshielded.

-

Methine Carbon (C3, δ ~35 ppm): The carbon atom attached to the aromatic ring.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C1 (C=O) | > 205 | Ketone carbonyl, highly deshielded. |

| C1' (Ar C-ipso) | ~142 | Aromatic carbon attached to the cyclobutane ring. |

| C3' (Ar C-Cl) | ~135 | Aromatic carbon bonded to chlorine. |

| C2', C4', C5', C6' (Ar C-H) | 130 - 125 | Four distinct aromatic CH signals. |

| C2, C4 (CH₂) | ~45 | Methylene carbons adjacent to the carbonyl. |

| C3 (CH) | ~35 | Methine carbon attached to the aromatic ring. |

Table 3: Predicted ¹³C NMR spectroscopic data for 3-(3-Chlorophenyl)cyclobutanone (referenced to TMS, in CDCl₃).

Standard Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(3-Chlorophenyl)cyclobutanone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum, which will require a longer acquisition time.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like this.[6]

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is of paramount importance. Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), a characteristic isotopic pattern will be observed. The M⁺ peak will appear at m/z 180 (for C₁₀H₉³⁵ClO) and will be accompanied by an M+2 peak at m/z 182 (for C₁₀H₉³⁷ClO) with an intensity ratio of approximately 3:1.[7]

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 152/154 .

-

Retro [2+2] Cycloaddition: Cyclobutanones are known to undergo a characteristic ring cleavage, eliminating ethene (28 Da). This would lead to a fragment corresponding to chlorophenylketene at m/z 152/154 .

-

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 145 .

-

Chlorophenyl Cation: Cleavage of the bond between the cyclobutane ring and the phenyl group can generate the chlorophenyl cation at m/z 111/113 , which is often a stable and abundant fragment.

-

Figure 2: Predicted major fragmentation pathways for 3-(3-Chlorophenyl)cyclobutanone under Electron Ionization (EI) conditions.

| m/z (Mass/Charge) | Relative Intensity | Isotopic Pattern | Proposed Fragment Structure |

| 180/182 | Medium | ~3:1 | [M]⁺˙ (Molecular Ion) |

| 152/154 | Medium | ~3:1 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |

| 111/113 | Strong | ~3:1 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | Medium | None | [C₆H₃]⁺ (Loss of Cl from phenyl cation) |

Table 4: Predicted key fragments in the Electron Ionization Mass Spectrum of 3-(3-Chlorophenyl)cyclobutanone.

Standard Experimental Protocol for EI-MS

-

Instrument Preparation: Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA). Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV).

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and its characteristic M+2 isotope pattern. Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

Conclusion

This guide establishes a detailed predictive spectroscopic profile for 3-(3-Chlorophenyl)cyclobutanone. The combination of a high-frequency carbonyl stretch in the IR, distinct aromatic and aliphatic regions in the ¹H and ¹³C NMR spectra, and a characteristic M/M+2 molecular ion peak with predictable fragmentation in the MS provides a robust analytical framework. Researchers and drug development professionals can use this comprehensive data for the unambiguous identification, purity assessment, and structural verification of this important synthetic building block.

References

-

PubChemLite. 3-(3-chlorophenyl)cyclobutanone (C10H9ClO). [Link]

-

Organic Syntheses. Cyclobutanone. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Myers, A. G. Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. [Link]

-

Dong, G. Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group, University of Chicago. [Link]

-

NIST. Cyclobutanone. NIST Chemistry WebBook. [Link]

-

OpenStax. Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

Chong, H.-L. (2003). Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. RIT Scholar Works. [Link]

-

NIST. Acetophenone, 3'-chloro-. NIST Chemistry WebBook. [Link]

-

Durig, J. R., & Laane, J. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics. [Link]

-

PubChem. 3-(3-Fluorophenyl)cyclobutanone. [Link]

-

Shultz, M. K., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

Leznoff, D. B., et al. (2016). Inert atmosphere electron ionization mass spectrometry for the analysis of air- and moisture-sensitive organometallic complexes. Dalton Transactions. [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

Sources

- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. PubChemLite - 3-(3-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

Thermal stability and decomposition of 3-(3-Chlorophenyl)cyclobutanone

<An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(3-Chlorophenyl)cyclobutanone

Abstract: This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathways of 3-(3-Chlorophenyl)cyclobutanone, a versatile building block in pharmaceutical development and material science.[1] While direct experimental data for this specific compound is not extensively documented in public literature[2], this paper establishes a robust theoretical and experimental protocol based on the well-understood principles of cyclobutanone thermolysis. By leveraging established knowledge of related structures, we outline a systematic approach using thermal analysis techniques and mechanistic studies to predict, identify, and characterize the decomposition behavior of the title compound. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's stability for safe handling, process optimization, and quality control.

Introduction: The Significance of Thermal Stability Profiling

3-(3-Chlorophenyl)cyclobutanone (C₁₀H₉ClO) is a substituted cyclobutanone derivative with significant potential as a versatile intermediate in organic synthesis.[1][2][3] Its structural motif is found in various pharmaceutical compounds, making it a valuable building block for drug discovery.[1] Understanding the thermal stability of such a key intermediate is paramount for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup, and the release of hazardous materials.

-

Purification and Manufacturing: Processes like distillation require knowledge of the compound's decomposition temperature to prevent degradation and ensure product purity.

-

Storage and Shelf-Life: Determining the thermal limits ensures the compound's integrity and stability over time under various storage conditions.

This guide will bridge the current knowledge gap by providing a predictive and experimental roadmap to fully characterize the thermal behavior of 3-(3-Chlorophenyl)cyclobutanone.

Theoretical Framework: Postulated Decomposition Pathways

The thermal decomposition of cyclobutanones is a well-studied area of physical organic chemistry. The primary pathways involve cleavage of the strained four-membered ring. Based on extensive literature for the parent cyclobutanone and its derivatives, we can postulate two major competing unimolecular decomposition pathways.[4][5][6]

Pathway A: [2+2] Cycloreversion

The most common thermal decomposition route for cyclobutanone is a [2+2] cycloreversion, yielding ethylene and ketene.[4][5] This reaction is Woodward-Hoffmann forbidden as a concerted process but proceeds through a biradical intermediate.[7][8] For 3-(3-Chlorophenyl)cyclobutanone, this pathway would lead to the formation of 3-chlorostyrene and ketene. The presence of the chlorophenyl group is not expected to fundamentally alter this pathway but may influence the activation energy.

Pathway B: Decarbonylation via Norrish Type I Cleavage

A competing, typically minor, pathway for cyclobutanone decomposition involves decarbonylation to form cyclopropane and carbon monoxide.[4][5] This process is analogous to a Norrish Type I cleavage, a photochemical reaction that can also be induced thermally.[9][10][11] This pathway involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group, forming a diradical intermediate which then expels carbon monoxide and forms a new C-C bond.[10] For the title compound, this would result in the formation of 1-(3-chlorophenyl)cyclopropane and carbon monoxide.

The following diagram illustrates these two primary postulated decomposition pathways.

Caption: Postulated thermal decomposition pathways for 3-(3-Chlorophenyl)cyclobutanone.

Experimental Design for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides quantitative data on mass loss and thermal events.[12][13][14][15]

Experimental Workflow

The overall experimental strategy involves initial screening with TGA and DSC, followed by preparative pyrolysis to identify decomposition products, and finally, kinetic analysis to understand the reaction rates.

Caption: Workflow for characterizing thermal decomposition.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset) and the mass loss profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: Accurately weigh 5-10 mg of 3-(3-Chlorophenyl)cyclobutanone into a ceramic or aluminum TGA pan.

-

Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess environmental effects.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[16]

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition, defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) will show the temperature of maximum decomposition rate (T_peak).[13]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the enthalpy (ΔH) of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow any evolved gases to escape.[13]

-

Atmosphere: Nitrogen, 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C (or 50 °C above the TGA decomposition onset) at 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp).

Expected Data and Interpretation

The combined TGA and DSC data will provide a clear picture of the thermal events.

| Parameter | Technique | Expected Information | Significance |

| Melting Point (T_m) | DSC | Sharp endothermic peak corresponding to the solid-to-liquid phase transition. | Confirms purity and identifies the upper limit of solid-state stability. |

| Onset of Decomposition (T_onset) | TGA | Temperature at which significant mass loss begins (e.g., 5% loss).[13] | Defines the practical upper temperature limit for handling and processing. |

| Peak Decomposition Temp (T_peak) | TGA (DTG Curve) | Temperature of the maximum rate of mass loss.[13] | Indicates the point of greatest thermal instability. |

| Decomposition Enthalpy (ΔH_decomp) | DSC | Area under the exothermic decomposition peak. | Quantifies the energy released during decomposition; crucial for safety assessments. |

| Residual Mass | TGA | Percentage of mass remaining at the end of the experiment. | Indicates whether decomposition is complete or if a char residue is formed. |

Product Identification and Mechanistic Elucidation

While TGA and DSC define when the compound decomposes, they do not identify what it decomposes into. To confirm the postulated pathways, the decomposition products must be isolated and identified.

Protocol 3: Preparative Pyrolysis with Product Trapping

Objective: To generate, trap, and identify the volatile and non-volatile products of thermal decomposition.

Methodology:

-

Apparatus: A tube furnace equipped with a quartz tube. The outlet should be connected to a series of cold traps (e.g., dry ice/acetone bath) and/or a gas sampling bag.

-

Procedure:

-

Place a larger sample (e.g., 500 mg) of 3-(3-Chlorophenyl)cyclobutanone in a ceramic boat inside the quartz tube.

-

Purge the system with nitrogen.

-

Heat the furnace to a temperature slightly above the T_peak identified by TGA.

-

Maintain this temperature for a set period (e.g., 30 minutes) while flowing a slow stream of nitrogen to carry volatile products into the traps.

-

-

Sample Collection:

-

Collect the condensed liquid products from the cold traps.

-

Collect gaseous products in the gas sampling bag.

-

Analyze any non-volatile residue remaining in the boat.

-

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for separating and identifying the volatile components collected in the cold traps. This will definitively identify products like 3-chlorostyrene and 1-(3-chlorophenyl)cyclopropane.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Analysis of the gas bag contents can confirm the presence of carbon monoxide (sharp band ~2143 cm⁻¹) and ketene (sharp band ~2150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the condensed liquid fraction can provide structural confirmation of the major decomposition products.

By correlating the identified products with the postulated pathways, the dominant decomposition mechanism can be elucidated. The relative quantities of the products, as determined by GC, will indicate the branching ratio between the cycloreversion and decarbonylation pathways at a given temperature.

Conclusion

Characterizing the thermal stability of 3-(3-Chlorophenyl)cyclobutanone is a critical step in its development and application. Although direct literature is scarce, a robust understanding can be built upon the foundational principles of cyclobutanone chemistry. The integrated approach presented here, combining theoretical postulation with systematic experimental analysis via TGA, DSC, and preparative pyrolysis, provides a comprehensive and self-validating framework. This methodology will enable researchers to determine critical safety parameters, predict decomposition products, and establish safe operating limits, thereby facilitating the confident use of this important chemical intermediate in research and development.

References

-

Blades, A. T. (1961). Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry, 39(7), 1401-1407. Available from: [Link]

-

Coyle, J. D. et al. Norrish Type I and II Reaction. Cambridge University Press. Available from: [Link]

-

Frey, H. M., & Hopf, H. (1964). Kinetics of the thermal decomposition of cyclobutanone. Journal of the Chemical Society, 446, 2345-2348. Available from: [Link]

-

Wikipedia. Norrish reaction. Available from: [Link]

-

Defense Technical Information Center. (1964). Thermal stability of organic compounds by the isoteniscope method. Available from: [Link]

-

Mroginski, M. A., et al. (2011). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. The Journal of Physical Chemistry A, 115(17), 4275-4282. Available from: [Link]

-

Wiest, O. (1999). Structure and [2+2] Cycloreversion of the Cyclobutane Radical Cation. The Journal of Physical Chemistry A, 103(39), 7907–7911. Available from: [Link]

-

Journal of Thermal Analysis and Calorimetry. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry, 147, 8567–8575. Available from: [Link]

-

Mroginski, M. A., et al. (2011). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. The Journal of Physical Chemistry A, 115(17), 4275-4282. Available from: [Link]

-

Das, M. N., et al. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(23), 6090-6090. Available from: [Link]

-

Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. YouTube. Available from: [Link]

-

ResearchGate. (2013). Can TGA be used in order to determine thermal stability instead of DSC? Available from: [Link]

-

PubChemLite. 3-(3-chlorophenyl)cyclobutanone (C10H9ClO). Available from: [Link]

-

Slideshare. (2015). Thermal Analysis TA, TGA, DSC, DTA. Available from: [Link]

-

CETCO. Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available from: [Link]

-

NETZSCH-Gerätebau GmbH. (2019). Thermal Stability & Shelf Life Analysis by TGA & FT-IR. YouTube. Available from: [Link]

Sources

- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 2. PubChemLite - 3-(3-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. biosynth.com [biosynth.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal [2 + 2] cycloreversion of a cyclobutane moiety via a biradical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Norrish reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 15. cetco.com [cetco.com]

- 16. m.youtube.com [m.youtube.com]

Ring strain analysis of 3-(3-Chlorophenyl)cyclobutanone

An In-depth Technical Guide to the Ring Strain Analysis of 3-(3-Chlorophenyl)cyclobutanone

Abstract

The cyclobutane motif, once considered an esoteric curiosity, has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional complexity.[1] Its inherent ring strain, a consequence of non-ideal bond angles and torsional interactions, is not a liability but a critical feature that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[2][3] This guide provides an in-depth analysis of the ring strain in 3-(3-Chlorophenyl)cyclobutanone, a versatile building block for pharmaceutical development.[4] We will dissect the theoretical underpinnings of cyclobutane strain, detail rigorous experimental and computational protocols for its quantification, and discuss the strategic implications of leveraging this strained carbocycle in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to master the application of strained ring systems.

The Strategic Importance of the Cyclobutane Ring in Drug Discovery

The cyclobutane ring is the second most strained saturated monocarbocycle, with a total strain energy of approximately 26.3 kcal/mol.[2][5] This energy arises from two primary sources:

-

Angle Strain (Baeyer Strain): The deviation of the internal C-C-C bond angles (approximately 88° in its puckered form) from the ideal sp³ tetrahedral angle of 109.5°.[5][6]

-

Torsional Strain (Pitzer Strain): Repulsive interactions between adjacent C-H bonds that are forced into partially eclipsed conformations.[5]

To alleviate torsional strain, cyclobutane adopts a non-planar, "puckered" conformation, which slightly increases angle strain but results in a lower overall energy state.[7] This puckered geometry provides a rigid, three-dimensional scaffold that is highly valuable in drug design for several reasons:

-

Conformational Restriction: Locking flexible pharmacophores into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and enhancing potency.[1]

-

Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[1][2]

-

Bioisosteric Replacement: Serving as a replacement for other groups like gem-dimethyls or alkenes to improve drug-like properties.[1]

-

Accessing Hydrophobic Pockets: The carbon-rich framework can effectively occupy hydrophobic pockets in target proteins.[2]

The subject of this guide, 3-(3-Chlorophenyl)cyclobutanone, combines this valuable scaffold with a substituted phenyl ring, making it a key intermediate in the synthesis of complex pharmaceutical agents.[4]

Synthesis and Characterization of 3-(3-Chlorophenyl)cyclobutanone

A robust analysis begins with the unambiguous synthesis and characterization of the target molecule. While several routes exist, a common approach involves a [2+2] cycloaddition or the rearrangement of a suitable precursor.[4]

Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)cyclobutanone

| Property | Value | Source |

| CAS Number | 152714-08-4 | [8] |

| Molecular Formula | C₁₀H₉ClO | [9] |

| Molecular Weight | 180.63 g/mol | [8] |

| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Cl | [9] |

| InChIKey | MPIYPDUURJOKRP-UHFFFAOYSA-N | [9] |

Experimental Protocol: Synthesis via Rearrangement

The synthesis of cyclobutanone from oxaspiropentane, which can be generated from methylenecyclopropane, provides a reliable pathway.[10] The introduction of the 3-chlorophenyl group can be achieved through precursor functionalization.

-

Preparation of the Precursor: Synthesize the appropriate functionalized methylenecyclopropane derivative incorporating the 3-chlorophenyl moiety.

-

Epoxidation: Treat the precursor with an oxidizing agent like m-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane (DCM) to form the corresponding oxaspiropentane derivative.

-

Catalytic Rearrangement: Add the oxaspiropentane solution dropwise to a solution of catalytic lithium iodide (LiI) in DCM. The Lewis acidity of LiI facilitates the rearrangement of the strained oxaspiropentane to the target 3-(3-Chlorophenyl)cyclobutanone.[10] This reaction is driven by the release of strain from the three-membered epoxide ring.

-

Purification: Wash the reaction mixture with aqueous sodium thiosulfate and water, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Final Distillation: Purify the crude product by vacuum distillation to yield pure 3-(3-Chlorophenyl)cyclobutanone.[10]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Framework for Ring Strain Analysis

A comprehensive analysis of ring strain requires a synergistic approach, combining high-resolution experimental data with the predictive power of computational chemistry.